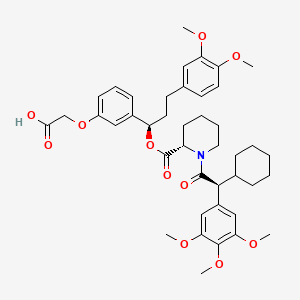
SAFit1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
SAFit1の合成には、ピペコリン酸エステル部分の形成を含むいくつかのステップが含まれます。 合成経路には、通常、次のステップが含まれます :
ピペコリン酸エステルの形成: これは、ピペコリン酸と適切なアルコールをエステル化条件下で反応させることにより行われます。
ピラゾール環の導入: ピラゾール環は、ヒドラジンと1,3-ジカルボニル化合物による環化反応によって導入されます。
最終組み立て: 最終化合物は、適切な条件下でピペコリン酸エステルとピラゾール誘導体を結合させることによって組み立てられます。
化学反応の分析
SAFit1は、次のような様々な化学反応を起こします。
酸化: this compoundは、強力な酸化条件下で酸化される可能性があり、酸化された誘導体の形成につながります。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して還元することができ、還元された誘導体の形成につながります。
置換: This compoundは、特にピラゾール環で置換反応を起こす可能性があり、異なる置換基を導入することができます.
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤が含まれます . これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、次のものを含むいくつかの科学研究用途があります。
科学的研究の応用
SAFit1 has several scientific research applications, including:
作用機序
SAFit1は、FKBP51に選択的に結合し、その活性を阻害することにより効果を発揮します。 この化合物は、誘導適合メカニズムを通じて選択性を達成します。このメカニズムでは、this compoundの結合によってFKBP51に構造変化が誘導され、FKBP52にとって好ましくない構造変化となります . このFKBP51の選択的阻害は、神経細胞培養における神経突起の伸長を強化し、動物モデルにおける神経内分泌フィードバックとストレス対応行動を改善します .
類似の化合物との比較
This compoundは、SAFit2や様々なピラゾール誘導体などの他のFKBP51阻害剤と比較されます . This compoundの独自性は、SAFit2と比較して、その改善されたリガンド効率、低減された分子量、低い疎水性にあります . 類似の化合物には、次のものがあります。
SAFit2: 分子サイズが大きく、薬物動態が異なる別のFKBP51阻害剤.
ピラゾール誘導体: FKBP51に対する結合親和性と選択性が異なる、様々なピラゾールを含む化合物.
This compoundは、選択性、効力、薬物様特性のバランスに優れており、研究と潜在的な治療用途のための貴重なツールとなっています .
類似化合物との比較
SAFit1 is compared with other FKBP51 inhibitors such as SAFit2 and various pyrazole derivatives . The uniqueness of this compound lies in its improved ligand efficiency, reduced molecular weight, and lower hydrophobicity compared to SAFit2 . Similar compounds include:
SAFit2: Another FKBP51 inhibitor with a larger molecular size and different pharmacokinetic properties.
Pyrazole derivatives: Various pyrazole-containing compounds that exhibit different binding affinities and selectivities for FKBP51.
This compound stands out due to its balance of selectivity, potency, and drug-like properties, making it a valuable tool for research and potential therapeutic applications .
特性
IUPAC Name |
2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQZPFWOEOOISR-AKTKKGGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes SAFit1 a promising compound for further research in glioblastoma treatment?
A: this compound exhibits selective inhibition of FK506 Binding Protein 51 (FKBP51) [, ]. Research suggests that FKBP51 plays a role in glioblastoma resistance to treatment and influences Programmed death-ligand 1 (PD-L1) expression []. High PD-L1 levels are associated with a poor prognosis in glioblastoma patients. This compound's ability to potentially modulate these factors makes it an interesting candidate for further investigation in this area.
Q2: What are the future research directions for this compound in the context of glioblastoma and other potential applications?
A: Further research is crucial to fully understand this compound's mechanism of action in regulating PD-L1 expression and influencing glioblastoma resistance []. Exploring its interaction with other signaling pathways downstream of FKBP51/PD-L1 is vital. Additionally, investigating its efficacy in vivo using animal models and comparing its effects to other potential therapeutic strategies will provide valuable insights. Given FKBP51's implication in various psychiatric disorders, obesity, and chronic pain [], exploring this compound's potential in these areas could also be beneficial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)




